molecular formula C10H18O3Si B024766 4-(Tert-butyl-dimethyl-silanyloxy)-but-2-ynoic acid CAS No. 102245-65-8

4-(Tert-butyl-dimethyl-silanyloxy)-but-2-ynoic acid

Cat. No. B024766
CAS RN: 102245-65-8
M. Wt: 214.33 g/mol
InChI Key: DNEAINNTXMYDFB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds typically involves multiple steps, including alkylation, protection, and coupling reactions. For example, tert-butyl 2-[(benzyloxycarbonyl)amino]-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propionate, an analog of aspartic acid, was synthesized via alkylation as a key step, demonstrating the versatility of tert-butyl-based compounds in synthesis (Hsiao, 1998).

Molecular Structure Analysis

Structural analysis of similar compounds involves determining stereochemistry and conformational preferences. For instance, the structure of a dimerised compound was elucidated using X-ray diffraction, revealing insights into the molecular arrangement and stereochemical configuration (Aitken et al., 2023).

Chemical Reactions and Properties

Compounds with tert-butyl groups often participate in various chemical reactions, such as π-cyclizations and Michael additions, demonstrating their reactivity and functional versatility. For example, tert-butyl 3-oxopent-4-ynoates underwent Ag(I)-catalyzed π-cyclizations, highlighting the influence of substituents on reaction pathways (Hermann & Brückner, 2018).

Physical Properties Analysis

The physical properties of compounds, such as solubility, crystallinity, and thermal stability, are crucial for their application. Polyamides derived from bis(ether-carboxylic acid) based on 4-tert-butylcatechol exhibited high thermal stability and solubility in polar solvents, making them suitable for various applications (Hsiao et al., 2000).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, are influenced by the presence of tert-butyl and other substituents. The study of 4-tert-butylcatechol's electrochemical oxidation in the presence of nucleophiles highlighted its reactivity and potential for synthesizing novel compounds (Nematollahi & Goodarzi, 2001).

Scientific Research Applications

Synthesis and Building Blocks for Natural Products

An efficient procedure developed for transforming derivatives of "4-(Tert-butyl-dimethyl-silanyloxy)-but-2-ynoic acid" into building blocks for the synthesis of natural compounds like arenamides, which exhibit pronounced antitumor activity. This synthesis route emphasizes the role of such derivatives in creating pharmacologically active compounds (Shklyaruck, 2015).

Silanol Synthesis and Steric Hindrance Studies

Studies have explored the synthesis of silanols using tert-butyldiphenylsilyl protected intermediates, revealing insights into the effects of steric hindrance and the challenges in achieving selective phenyl group removal (Glekas & Sieburth, 2001).

Catalytic Cyclizations and Chemical Transformations

Research has demonstrated the application of tert-butyl 2,5-diaryl-3-oxopent-4-ynoates in silver-catalyzed π-cyclizations, showcasing the ability to control product formation through counterion and additive optimization. This highlights the compound's utility in tailored synthetic processes (Hermann & Brückner, 2018).

Synthesis of 1-Octacosanol

A synthetic method leveraging tert-butyl dimethyl silanyloxy derivatives for preparing 1-octacosanol from commercially available lipid-based intermediates underlines the compound's significance in synthesizing long-chain alcohols with potential industrial applications (Kunkuma et al., 2013).

Mosquito-Larvicidal and Antibacterial Properties

The synthesis of novel thiadiazolotriazin-4-ones from tert-butyl-dimethyl-silanyloxy derivatives and their evaluation for mosquito-larvicidal and antibacterial activities exemplify the compound's potential in developing new bioactive agents (Castelino et al., 2014).

Material Science and Polymer Synthesis

Investigations into the synthesis of ortho-linked polyamides based on bis(ether-carboxylic acid) or bis(ether amine) derivatives underscore the relevance of tert-butyl-dimethyl-silanyloxy derivatives in materials science, particularly in developing new polymeric materials with enhanced thermal stability and solubility properties (Hsiao et al., 2000).

properties

IUPAC Name

4-[tert-butyl(dimethyl)silyl]oxybut-2-ynoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O3Si/c1-10(2,3)14(4,5)13-8-6-7-9(11)12/h8H2,1-5H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNEAINNTXMYDFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC#CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40625993
Record name 4-{[tert-Butyl(dimethyl)silyl]oxy}but-2-ynoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40625993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Tert-butyl-dimethyl-silanyloxy)-but-2-ynoic acid

CAS RN

102245-65-8
Record name 4-{[tert-Butyl(dimethyl)silyl]oxy}but-2-ynoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40625993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To an ice-cold solution of 13.71 g t-butyldimethylsilyl propargyl ether in 160 mL anhydrous THF was added dropwise 35 mL EtMgBr (3M in Et2O) in a N2 atmosphere. After completing the addition, the reaction was stirred 45 minutes at room temperature. Pellets of dry ice were then added slowly until the reaction became cold and carboxylate salt precipitated. Stirring at room temperature was continued overnight. The reaction was concentrated to dryness and the residue partitioned between H2O and Et2O and the organic extract discarded. The aqueous solution was acidified to pH 2 with 6N HCl and immediately extracted with EtOAc. The organic layer was washed with 10% NaHCO3, H2O, and brine and dried (MgSO4). Filtration and concentration provided 13.56 g of product which was used without purification. 1H-NMR (CDCl3) δ 10.6 (s, 1H), 4.3 (s, 2H), 0.80 (s, 9H), 0.03 (s, 6H). ##STR73##
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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